molecular formula C13H12O3 B13967092 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one CAS No. 481638-65-7

3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one

Cat. No.: B13967092
CAS No.: 481638-65-7
M. Wt: 216.23 g/mol
InChI Key: RQLRKPULAUDGJN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone ring substituted with hydroxy and phenylmethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation steps. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylmethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethylidene groups.

    2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with similar structural features but different substitution patterns.

Uniqueness

3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

481638-65-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-7,14,16H,4,8H2

InChI Key

RQLRKPULAUDGJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=C1)O

Origin of Product

United States

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